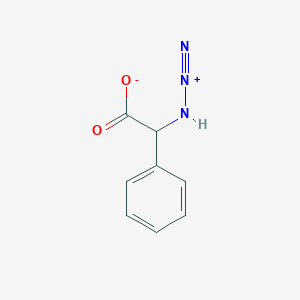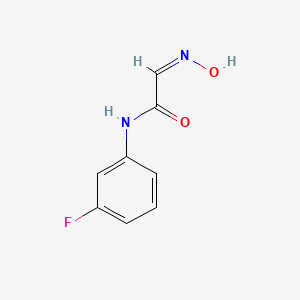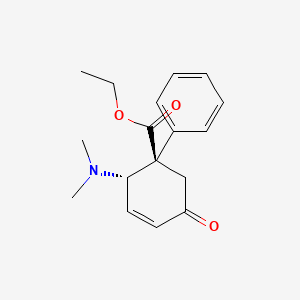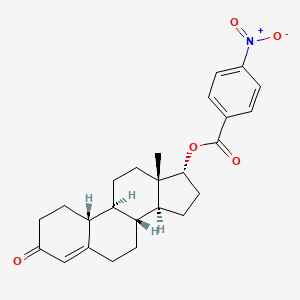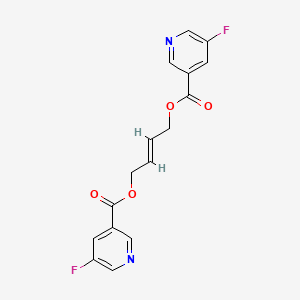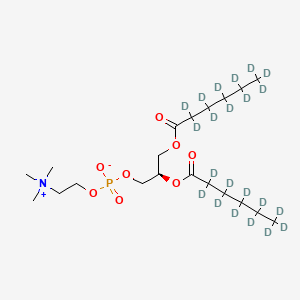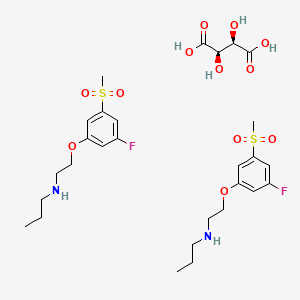
Mesdopetam hemitartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mesdopetam hemitartrate, also known as IRL790, is a novel dopamine D3 receptor antagonist. It is primarily being developed for the treatment of levodopa-induced dyskinesias, which are severe involuntary movements commonly occurring in Parkinson’s disease patients. This compound also shows potential in treating Parkinson’s disease psychosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mesdopetam hemitartrate involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification systems, and quality control measures to produce the compound on a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions
Mesdopetam hemitartrate undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the type of reaction being carried out .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
Mesdopetam hemitartrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study dopamine receptor antagonism.
Biology: Investigated for its effects on dopamine receptors and related signaling pathways.
Medicine: Developed as a treatment for levodopa-induced dyskinesias and Parkinson’s disease psychosis.
Mécanisme D'action
Mesdopetam hemitartrate exerts its effects by antagonizing the dopamine D3 receptor. This receptor is involved in the regulation of movement and behavior. By blocking the activity of the D3 receptor, this compound helps to reduce the involuntary movements associated with levodopa-induced dyskinesias. The compound also affects other molecular targets and pathways involved in dopamine signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Levodopa: A precursor to dopamine used in the treatment of Parkinson’s disease.
Pramipexole: A dopamine agonist used to treat Parkinson’s disease and restless legs syndrome.
Ropinirole: Another dopamine agonist used for similar indications as pramipexole
Uniqueness
Mesdopetam hemitartrate is unique in its specific antagonism of the dopamine D3 receptor, which sets it apart from other compounds like levodopa and dopamine agonists. This unique mechanism of action makes it particularly effective in treating levodopa-induced dyskinesias and Parkinson’s disease psychosis .
Propriétés
Formule moléculaire |
C28H42F2N2O12S2 |
|---|---|
Poids moléculaire |
700.8 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine |
InChI |
InChI=1S/2C12H18FNO3S.C4H6O6/c2*1-3-4-14-5-6-17-11-7-10(13)8-12(9-11)18(2,15)16;5-1(3(7)8)2(6)4(9)10/h2*7-9,14H,3-6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 |
Clé InChI |
OEGCTXJJFKXVFI-CEAXSRTFSA-N |
SMILES isomérique |
CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)
